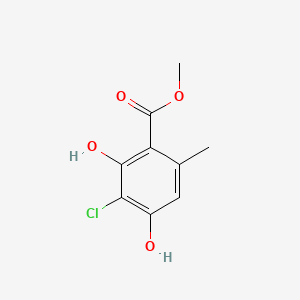
Benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester is an organic compound with the molecular formula C10H11ClO4 It is a derivative of benzoic acid, characterized by the presence of chlorine, hydroxyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 3-chloro-2,4-dihydroxy-6-methylbenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and control.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The chlorine atom may also influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 3-chloro-, methyl ester: Lacks the hydroxyl and methyl groups, resulting in different chemical properties.
Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester: Similar structure but without the chlorine atom.
Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester: Contains an additional methyl group, altering its reactivity.
Uniqueness
Benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester is unique due to the combination of chlorine, hydroxyl, and methyl groups on the benzoic acid core
Propiedades
Número CAS |
38103-07-0 |
|---|---|
Fórmula molecular |
C9H9ClO4 |
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
methyl 3-chloro-2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C9H9ClO4/c1-4-3-5(11)7(10)8(12)6(4)9(13)14-2/h3,11-12H,1-2H3 |
Clave InChI |
IDVMSOLGOULRNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C(=O)OC)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


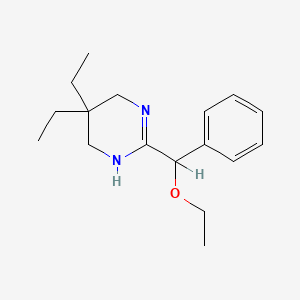

![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
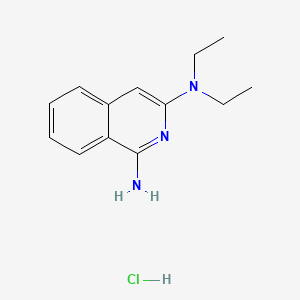
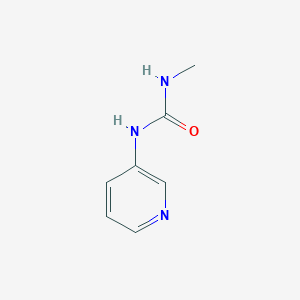
![[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride](/img/structure/B14675283.png)

stannane](/img/structure/B14675285.png)
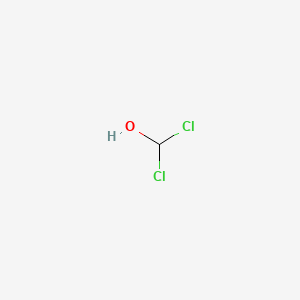
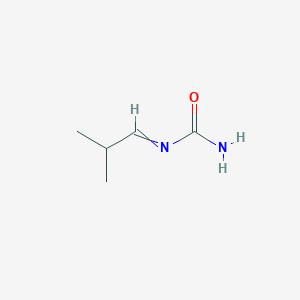
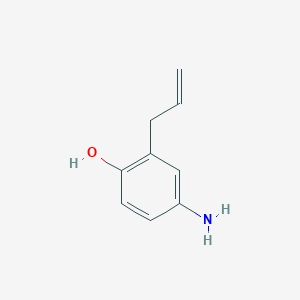


![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
